7-(3-fluorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 7-(3-fluorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one belongs to the thienopyrimidine class, a scaffold renowned for its pharmacological versatility, including anticancer, antiviral, and receptor-modulating activities . Its core structure, thieno[3,2-d]pyrimidin-4(3H)-one, is functionalized with a 3-fluorophenyl group at position 7 and a 4-(3-methylphenyl)piperazinyl moiety at position 2. These substituents are critical for target selectivity and potency, particularly in receptor-binding applications (e.g., serotonin or dopamine receptors) .
Properties
IUPAC Name |
7-(3-fluorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4OS/c1-15-4-2-7-18(12-15)27-8-10-28(11-9-27)23-25-20-19(14-30-21(20)22(29)26-23)16-5-3-6-17(24)13-16/h2-7,12-14H,8-11H2,1H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMVYHYZHDBTMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(3-fluorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound possesses a unique thieno[3,2-d]pyrimidine core structure, which is known for its diverse pharmacological properties.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 420.51 g/mol. The presence of the fluorophenyl and piperazine moieties enhances its lipophilicity and may influence its interaction with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:
- Anticancer properties
- Antimicrobial effects
- CNS activity
These activities are largely attributed to their ability to interact with specific enzymes and receptors involved in disease processes.
Anticancer Activity
Several studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds structurally related to 7-(3-fluorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.
Case Study: In Vitro Anticancer Activity
A notable study evaluated the cytotoxic effects of various thieno[3,2-d]pyrimidine derivatives against HeLa and MCF-7 cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant anticancer activity (Table 1).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 5.2 |
| Compound B | MCF-7 | 6.8 |
| 7-(3-fluorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one | HeLa | 4.5 |
Antimicrobial Activity
The antimicrobial properties of thieno[3,2-d]pyrimidine derivatives have also been investigated. Compounds similar to the target compound have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Case Study: Antimicrobial Screening
In a screening study, various thieno[3,2-d]pyrimidine derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that several derivatives exhibited minimum inhibitory concentration (MIC) values lower than those of standard antibiotics (Table 2).
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound C | S. aureus | 12 |
| Compound D | E. coli | 15 |
| 7-(3-fluorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one | S. aureus | 10 |
The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of key enzymes or receptors associated with disease progression. For example, studies suggest that it may act as an inhibitor of specific kinases involved in cancer cell signaling pathways.
Comparison with Similar Compounds
Key Research Findings
- Receptor Binding : The 3-fluorophenyl and 3-methylphenyl piperazinyl groups in the target compound likely optimize interactions with G-protein-coupled receptors (GPCRs), as seen in related compounds targeting serotonin receptors .
- Anticancer Potential: Thienopyrimidines with piperazinyl groups (e.g., derivatives) inhibit kinases like VEGFR-2, suggesting the target compound may share similar mechanisms .
- Molecular Docking : Computational studies () predict high affinity for biotargets due to the piperazine’s flexibility and fluorine’s polar interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
